

Comparative Safety Profile of Antiviral Agent 20 (Adintrevimab) Against Existing COVID-19 Treatments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiviral agent 20

Cat. No.: B12406496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the safety profile of the investigational antiviral agent, Adintrevimab (**Antiviral agent 20**), with currently authorized or approved drugs for the treatment of mild-to-moderate COVID-19 in high-risk ambulatory patients. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these therapeutic options.

Executive Summary

Adintrevimab (ADG20) is a fully human monoclonal antibody engineered to have a broad neutralizing activity against SARS-CoV-2 and other coronaviruses.^{[1][2]} Clinical trial data to date suggests a favorable safety profile for Adintrevimab, with a low incidence of adverse events. This guide presents a detailed comparison of its safety data alongside that of other widely used antiviral agents for the same indication: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, Remdesivir, and Bebtelovimab. The comparative data is summarized in structured tables, and detailed experimental protocols for key safety assays are provided.

Comparative Safety Data of Antiviral Agents for Mild-to-Moderate COVID-19

The following tables summarize the incidence of common and serious adverse events reported in clinical trials for Adintrevimab and comparator drugs.

Table 1: Comparison of Common Adverse Events (≥1% incidence)

Adverse Event	Adintrevimab (ADG20)	Paxlovid	Molnupiravir	Remdesivir	Bebtelovimab
Gastrointestinal					
Diarrhea	-	3%[3]	2.91%[4]	N/A	-
Nausea	-	<1%	1.98%[4]	N/A	0.8%
Vomiting	-	-	1.64%	N/A	0.7%
Dysgeusia (altered taste)	-	5%	-	N/A	-
Neurological					
Headache	-	-	-	N/A	-
Dizziness	-	-	1.70%	N/A	-
Dermatological					
Rash	-	-	2.56%	N/A	0.8%
Pruritus (itching)	-	-	-	N/A	0.3%
Injection/Infusion Site Reactions	13.0% (solicited)	N/A	N/A	N/A	0.3% (infusion-related)
Other					
COVID-19 Pneumonia	4.2%	-	-	N/A	-

Data for Remdesivir in mild-to-moderate outpatient settings is limited as its primary use has been in hospitalized patients. N/A: Not available or not reported at a frequency of $\geq 1\%$ in the cited sources.

Table 2: Comparison of Serious Adverse Events and Discontinuation Rates

Outcome	Adintrevimab (ADG20)	Paxlovid	Molnupiravir	Remdesivir	Bebtelovimab
Serious Adverse Events	No drug-related SAEs reported	1.6%	Similar to placebo	N/A	N/A
Discontinuation due to Adverse Events	N/A	2.1%	0.61% (800mg dose vs placebo)	N/A	N/A
Deaths	No drug-related deaths reported	0% (vs 1.6% in placebo)	0.47% (800mg dose vs placebo)	N/A	N/A

Data for Remdesivir in mild-to-moderate outpatient settings is limited. N/A: Not available in the cited sources for the specified patient population.

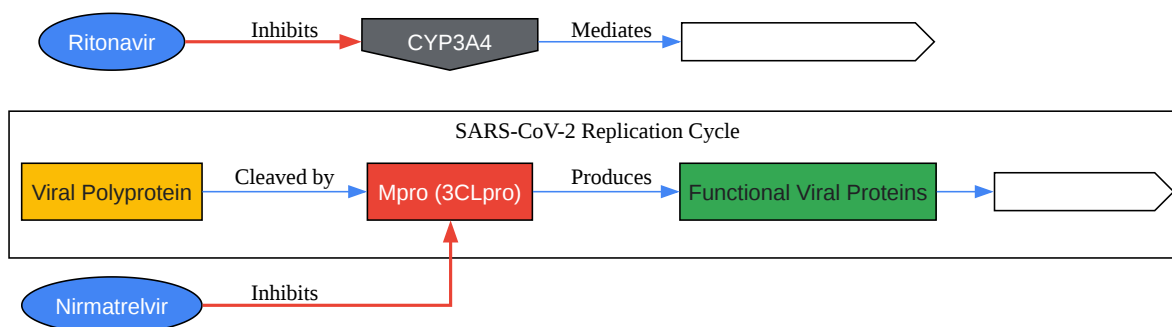
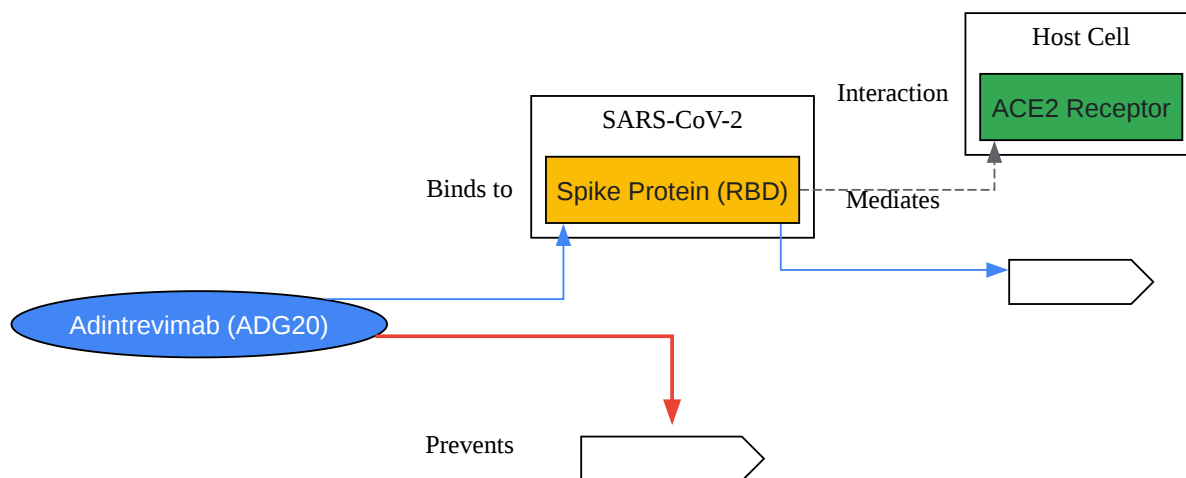
Mechanisms of Action and Associated Signaling Pathways

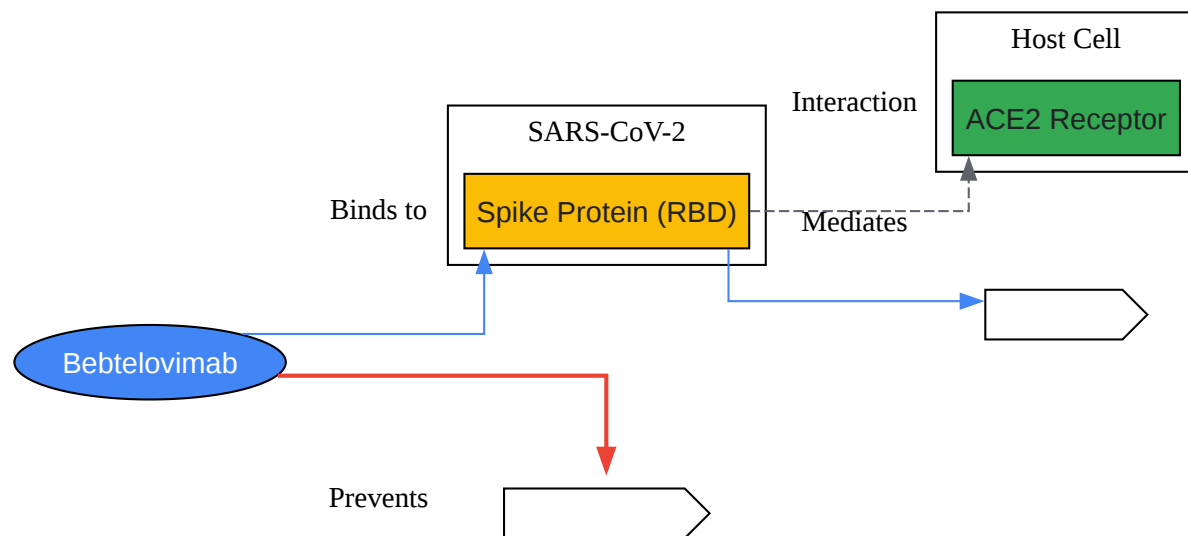
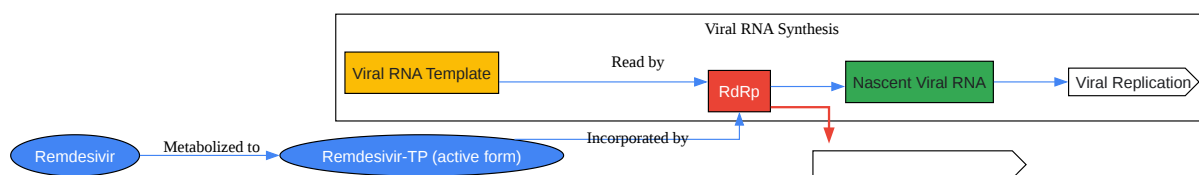
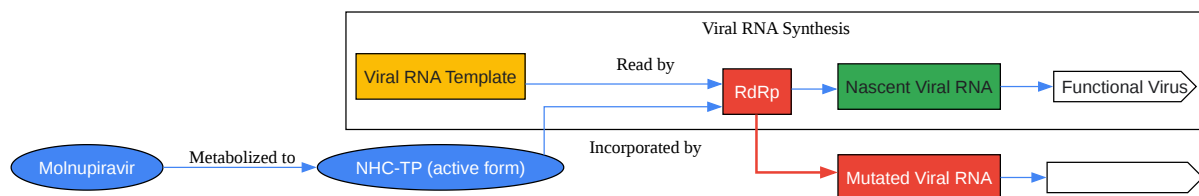
The safety profile of an antiviral agent is intrinsically linked to its mechanism of action. The following diagrams illustrate the primary mechanisms of Adintrevimab and the comparator drugs.

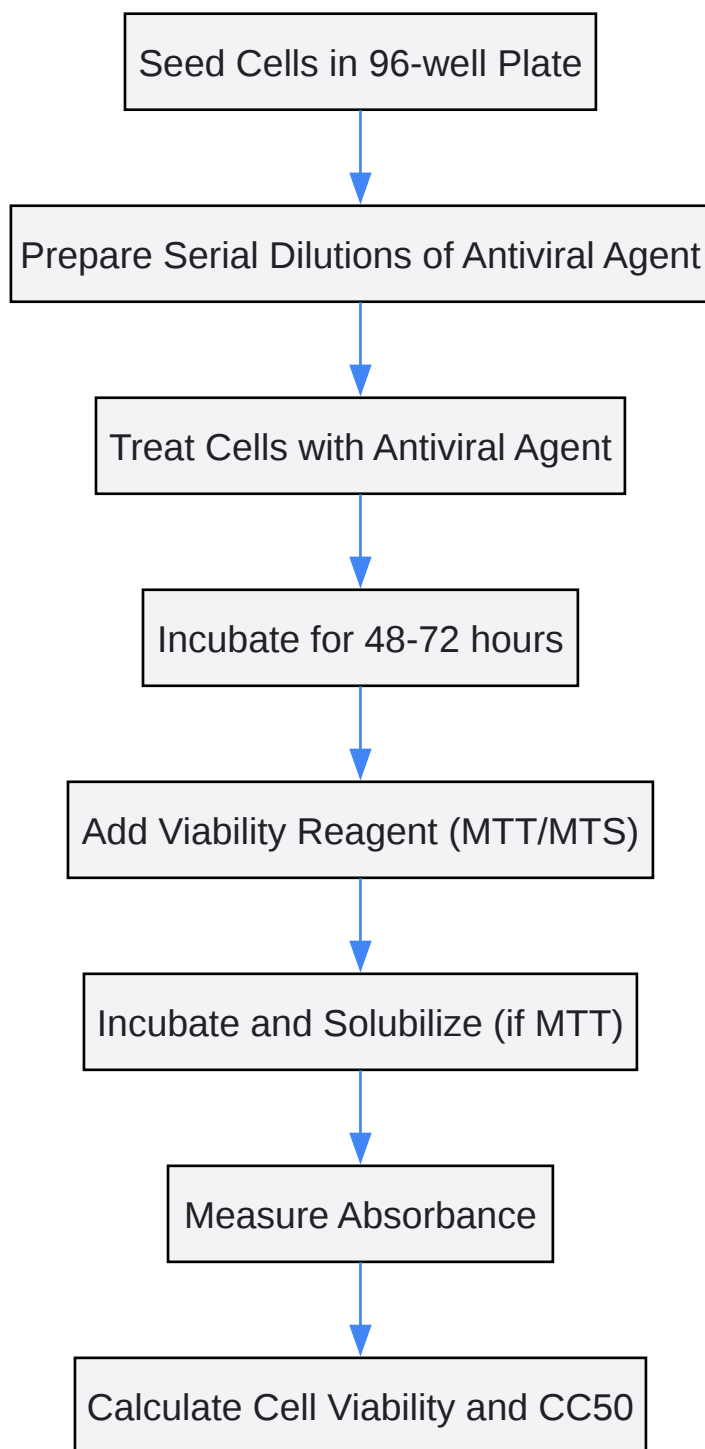
Adintrevimab (ADG20)

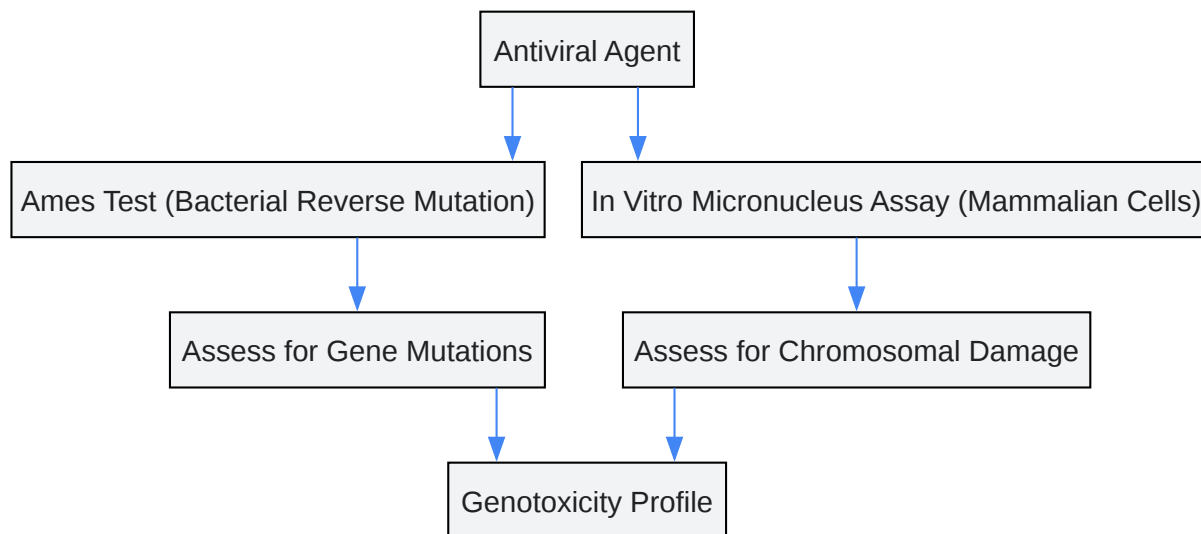
Adintrevimab is a neutralizing monoclonal antibody that targets the spike protein of SARS-CoV-2. By binding to a conserved epitope on the receptor-binding domain (RBD), it blocks the

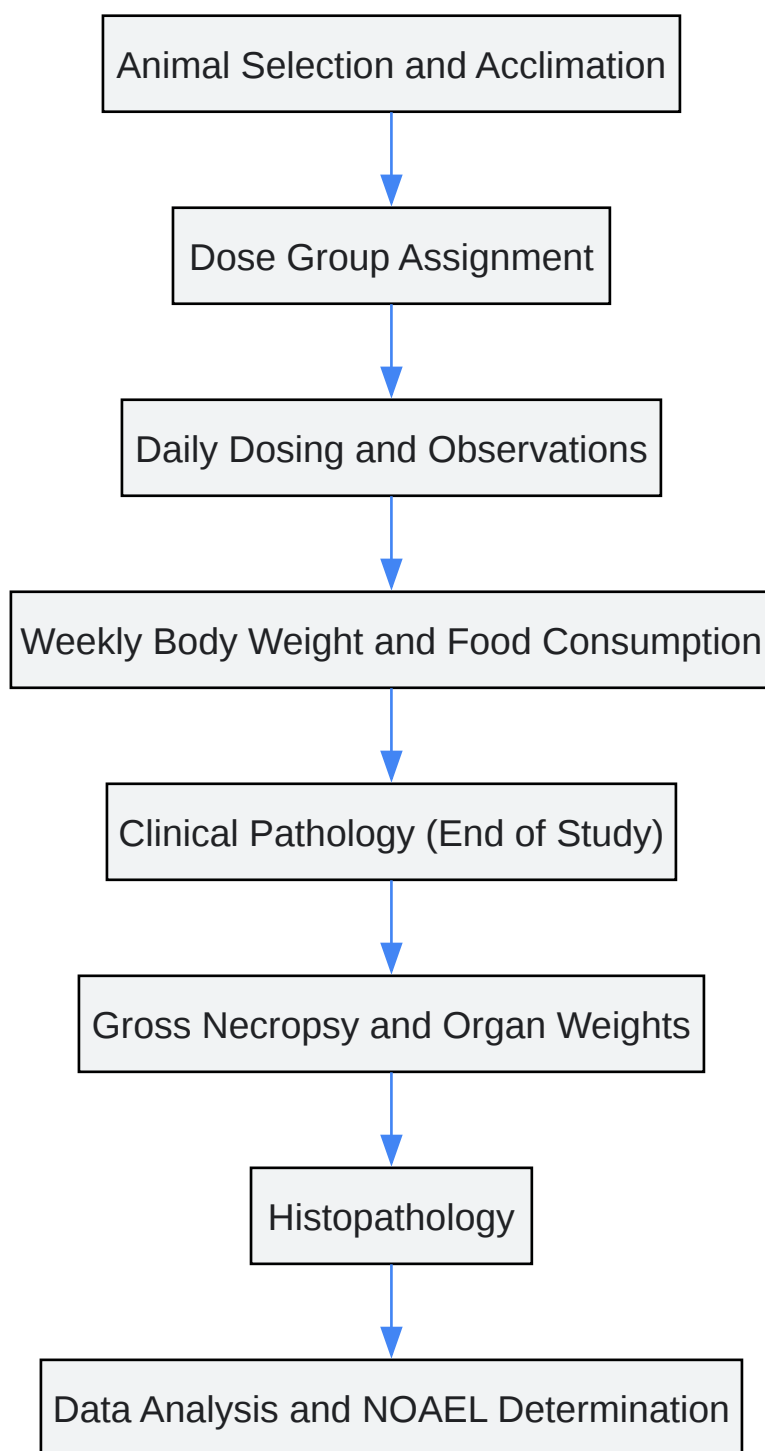
interaction between the virus and the human ACE2 receptor, thereby preventing viral entry into host cells.











[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety, Pharmacokinetics, Serum Neutralizing Titers, and Immunogenicity of Adintrevimab, a Monoclonal Antibody Targeting SARS-CoV-2: A Randomized, Double-Blind, Placebo-Controlled, Phase 1 Dose-escalation Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Adintrevimab (ADG20) for the Treatment of High-Risk Ambulatory Patients With Mild or Moderate Coronavirus Disease 2019: Results From a Phase 2/3, Randomized, Placebo-Controlled Trial (STAMP) Conducted During Delta Predominance and Early Emergence of Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Trials Snapshots: PAXLOVID | FDA [fda.gov]
- 4. Adverse events associated with molnupiravir: a real-world disproportionality analysis in food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety Profile of Antiviral Agent 20 (Adintrevimab) Against Existing COVID-19 Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406496#comparing-the-safety-profile-of-antiviral-agent-20-to-existing-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com